ziyuglycoside II

Antiviral Hepatitis B virus HBsAg inhibition

Ziyuglycoside II is the correct choice for studies requiring superior potency in breast cancer (IC50 5.92μM) and HBV genotype C models, where substituting analogs introduces variability. For in vitro thrombosis assays, Ziyuglycoside II (IC50 0.46μM) is essential; for in vivo oral studies, the methyl ester derivative is required. Procure ≥98% HPLC purity to ensure reproducible results in apoptosis and ROS/JNK pathway research.

Molecular Formula C35H56O8
Molecular Weight 604.8 g/mol
CAS No. 35286-59-0
Cat. No. B602783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameziyuglycoside II
CAS35286-59-0
Molecular FormulaC35H56O8
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22+,23-,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1
InChIKeyMFIXLWYJTVEVGO-YHGWSDCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ziyuglycoside II (CAS 35286-59-0): Procurement-Ready Trimerpenoid Saponin with Differentiated Bioactivity Profile


Ziyuglycoside II (ZYG II, C35H56O8, MW 604.81) is a pentacyclic triterpenoid saponin isolated from the roots of Sanguisorba officinalis L. (Rosaceae) [1]. It belongs to the ursane-type saponin class and is structurally distinguished from its co-occurring analog ziyuglycoside I by the presence of a single α-L-arabinopyranosyl moiety at the C-3 position, whereas ziyuglycoside I contains an additional glucose unit at C-28 [1]. This structural simplification correlates with distinct pharmacological partitioning across in vitro and in vivo assays . Commercially available ziyuglycoside II is routinely characterized by HPLC with reported purity specifications ranging from 98% to 99.8%, supported by NMR structural confirmation [2].

Why Ziyuglycoside II Cannot Be Interchanged with Ziyuglycoside I or Methyl Ester Analogs


Generic substitution among triterpenoid saponins from Sanguisorba officinalis is scientifically unsound due to divergent structure-activity relationships and opposing in vitro versus in vivo performance. Ziyuglycoside II and ziyuglycoside I differ not only in glycosylation pattern but also in target engagement and efficacy polarity: in tissue factor inhibition assays, ziyuglycoside II achieves an IC50 of 0.46 μM in vitro, whereas its methyl ester derivative ZYM-201 shows no activity in the same assay, yet only ZYM-201 demonstrates oral in vivo efficacy (ED50 1.7 mg/kg) . Similarly, in anti-diabetic models, the chemically modified ziyuglycoside II methyl ester (ZG02-ME) exhibits stronger glucose-lowering activity than the parent compound ziyuglycoside I [1]. Substituting one analog for another without accounting for these documented potency reversals introduces uncontrolled variability in experimental outcomes and procurement decisions.

Ziyuglycoside II: Quantitative Differentiation Against Closest Analogs and Reference Compounds


Superior Anti-HBV Potency: Ziyuglycoside II vs. Ziyuglycoside I vs. Entecavir (Genotype D and C)

In head-to-head comparison with ziyuglycoside I and the clinical antiviral entecavir (ETV), ziyuglycoside II exhibited the lowest inhibitory concentration against HBV genotype D [1]. Against genotype C, ziyuglycoside II demonstrated greater potency than against genotype D in down-regulating HBsAg secretion [1].

Antiviral Hepatitis B virus HBsAg inhibition

MDA-MB-435 Breast Cancer Cell Cytotoxicity: Ziyuglycoside II IC50 Time Course

Ziyuglycoside II inhibits MDA-MB-435 breast carcinoma cell growth in a dose- and time-dependent manner, with IC50 values of 5.92 μM at 24 hours and 4.74 μM at 48 hours [1].

Breast cancer Cytotoxicity Apoptosis

In Vitro vs. In Vivo Efficacy Polarity Reversal: Ziyuglycoside II vs. Its Methyl Ester ZYM-201

Ziyuglycoside II demonstrates potent in vitro tissue factor (TF) inhibition (IC50 0.46 μM) but lacks oral in vivo activity, whereas its methyl ester derivative ZYM-201 shows no in vitro TF inhibition yet dose-dependently inhibits in vivo TF activity following oral administration (ED50 1.7 mg/kg) .

Tissue factor Thrombosis In vivo pharmacology

Anti-Diabetic Activity Enhancement: Ziyuglycoside II Methyl Ester (ZG02-ME) vs. Parent Ziyuglycoside I (ZG01)

Chemical modification of ziyuglycoside I (ZG01) via deglycosylation and esterification to yield ziyuglycoside II methyl ester (ZG02-ME) produces significantly stronger anti-diabetic activity in vivo [1].

Type 2 diabetes Glucose metabolism db/db mouse model

Oral Bioavailability Limitation and Pulmonary Delivery Enhancement via Sodium Salt Form

Ziyuglycoside II exhibits poor oral bioavailability (<5%) due to low water solubility, limited membrane permeability, and extensive first-pass metabolism [1]. Conversion to the sodium salt (ZYG-II-Na) enables pulmonary delivery via dry powder inhaler (DPI), increasing absolute bioavailability from 3.53% (oral crystal I) to 16.8% (inhaled amorph II), representing a 4.8-fold enhancement [1].

Pharmacokinetics Bioavailability Formulation development

Derivatization-Driven Antiproliferative Enhancement: Z-15 vs. Parent Ziyuglycoside II vs. 5-Fluorouracil

Introduction of a 1,2,3-triazole moiety to ziyuglycoside II yields derivative Z-15, which demonstrates more robust inhibition of MCF-7 breast cancer cell proliferation compared to both parent ziyuglycoside II and the clinical chemotherapeutic 5-fluorouracil [1].

Cancer Derivative synthesis Triazole modification

Procurement-Relevant Application Scenarios for Ziyuglycoside II (CAS 35286-59-0)


In Vitro Breast Cancer Apoptosis and Cell Cycle Arrest Studies

Based on IC50 values of 5.92 μM (24 h) and 4.74 μM (48 h) in MDA-MB-435 cells [1], ziyuglycoside II is directly applicable for investigating ROS/JNK pathway activation, mitochondrial-mediated apoptosis, and G0/G1 or S phase cell cycle arrest mechanisms in breast cancer models. Researchers should procure ziyuglycoside II rather than ziyuglycoside I for breast cancer studies requiring higher potency (approximately 2.4-fold greater than ziyuglycoside I in comparable TNBC lines).

HBV Antiviral Screening Against Genotype C Hepatitis B Virus

Ziyuglycoside II demonstrates superior HBsAg down-regulation against HBV genotype C compared to genotype D, and achieves the lowest IC50 among tested compounds (including ziyuglycoside I and entecavir) against genotype D [2]. Procurement for HBV research should prioritize ziyuglycoside II over ziyuglycoside I when genotype C activity is the primary screening objective.

In Vitro Tissue Factor Inhibition and Thrombosis Mechanism Studies

With an IC50 of 0.46 μM in lung tissue factor activity assays , ziyuglycoside II is the appropriate selection for in vitro thrombosis research. However, users intending oral in vivo efficacy studies must instead procure the methyl ester derivative ZYM-201, as native ziyuglycoside II exhibits no oral in vivo activity in this indication.

Medicinal Chemistry Scaffold for Triazole-Based Anticancer Derivative Synthesis

Ziyuglycoside II serves as a validated starting scaffold for 1,2,3-triazole derivatization via click chemistry, with derivative Z-15 demonstrating antiproliferative potency exceeding both the parent compound and 5-fluorouracil in MCF-7 cells [3]. Procurement for derivative synthesis programs should specify high-purity ziyuglycoside II (≥98% by HPLC) to ensure reproducible synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ziyuglycoside II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.